4-(3-Bromo-2-chlorobenzyl)morpholine
CAS No.:
Cat. No.: VC16772840
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrClNO |
|---|---|
| Molecular Weight | 290.58 g/mol |
| IUPAC Name | 4-[(3-bromo-2-chlorophenyl)methyl]morpholine |
| Standard InChI | InChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |
| Standard InChI Key | BYOHGOQTEUFDTL-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC2=C(C(=CC=C2)Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked via a methylene group to a benzyl moiety. The benzene ring is substituted with bromine at the 3-position and chlorine at the 2-position, creating a sterically and electronically unique scaffold. The IUPAC name, 4-[(3-bromo-2-chlorophenyl)methyl]morpholine, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
The presence of halogen atoms (bromine and chlorine) enhances the compound’s lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(3-Bromo-2-chlorobenzyl)morpholine typically involves a nucleophilic substitution reaction between morpholine and a halogenated benzyl chloride precursor. According to VulcanChem, the process begins with the preparation of 3-bromo-2-chlorobenzyl chloride, which is subsequently reacted with morpholine in the presence of a base such as potassium carbonate or triethylamine. The reaction proceeds under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile:
This method aligns with broader strategies for synthesizing morpholine derivatives, where alkylation of the morpholine nitrogen is a key step .
Optimization Challenges
Key challenges include controlling regioselectivity and minimizing byproducts such as di-alkylated species. Elevated temperatures (80–120°C) and extended reaction times (12–24 hours) are often required to achieve satisfactory yields. Purification typically involves column chromatography or recrystallization, though specific solvent systems remain undocumented in publicly available literature.
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop catalytic methods to improve yield and reduce reaction time.
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Biological Screening: Evaluate affinity for CNS targets (e.g., GPCRs) and enzymes (e.g., phosphodiesterases).
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Toxicological Studies: Assess acute and chronic toxicity in model organisms.
Technological Applications
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